Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-
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Overview
Description
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- typically involves the reaction of phenothiazine derivatives with acetamide. One common method involves the use of a coupling reaction between 10H-phenothiazine and a butylamine derivative, followed by acylation with acetamide. The reaction conditions often require the use of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Scientific Research Applications
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer therapies and as a neuroleptic agent.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other phenothiazine derivatives.
Properties
CAS No. |
586966-23-6 |
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Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-phenothiazin-10-ylbutyl)acetamide |
InChI |
InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21) |
InChI Key |
DUBZXWBBJUCGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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